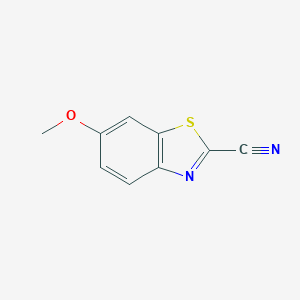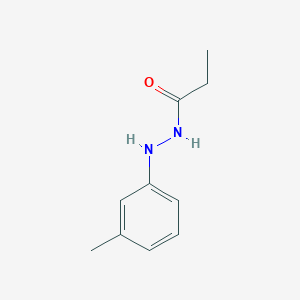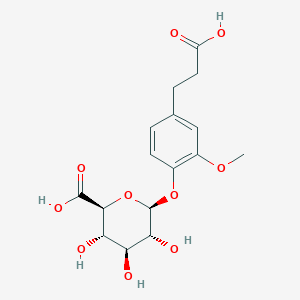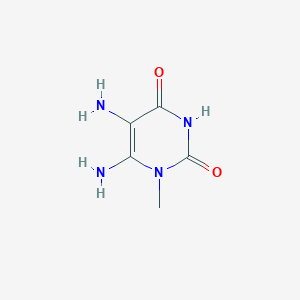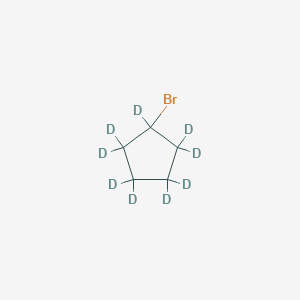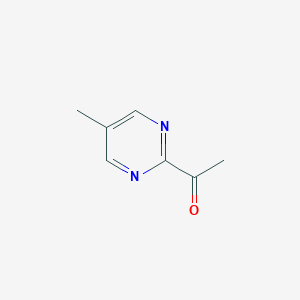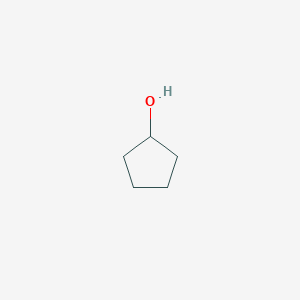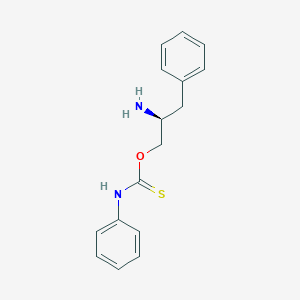![molecular formula C9H9ClO2 B049340 5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环 CAS No. 117661-72-0](/img/structure/B49340.png)
5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环
概述
描述
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, also known as CMMBD, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid that is insoluble in water and has a melting point of 170-172°C. It is an important intermediate in the synthesis of various organic compounds and is used in the synthesis of drugs and pesticides.
科学研究应用
抗菌和细胞毒活性:与 5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环结构相关的 5,7-二氯-1,3-苯并恶唑衍生物已显示出显着的抗菌、细胞毒和酶抑制活性。该类别中的一些化合物表现出有希望的细胞毒性作用 (Jayanna 等人,2013 年)。
抗氧化剂化合物:与 5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环结构相关的抗氧化剂化合物已对其旋转动力学和有机化学中的潜在应用进行了研究 (Karayel 等人,2019 年)。
新型化合物的合成:研究表明成功合成了 4-氯-2,2-二氟[1,3]二噁杂环[4,5-c]吡啶,这是 5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环的衍生物,表明在有机合成领域具有潜在应用 (Catalani 等人,2010 年)。
抗增殖活性:来自牛樟芝的次生代谢产物 4,7-二甲氧基-5-甲基苯并[d][1,3]二噁杂环,其结构与所讨论的化合物相似,显示出有限的抗增殖活性,值得进一步研究 (Yeung 和 Piggott,2017 年)。
COX-2/5-LOX 抑制剂:与 5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环相关的甲基 α-苯并恶嗪基乙酸酯显示出作为 COX-2/5-LOX 抑制剂的潜力,一些化合物表现出显着的 5-LOX 抑制活性 (Reddy 和 Rao,2008 年)。
食品包装应用:与 5-(氯甲基)-6-甲基苯并[d][1,3]二噁杂环结构相关的抗氧化剂在食品包装中显示出潜在的应用,但它们的有效性和再生特性需要进一步研究 (Kumar 等人,2007 年)。
属性
IUPAC Name |
5-(chloromethyl)-6-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLAVUVVBKLQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CCl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441697 | |
| Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117661-72-0 | |
| Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

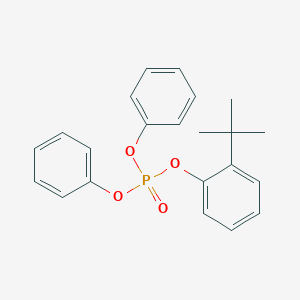
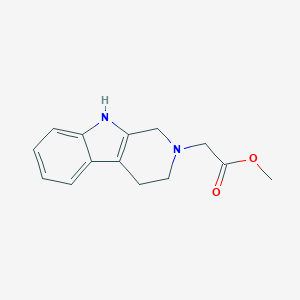
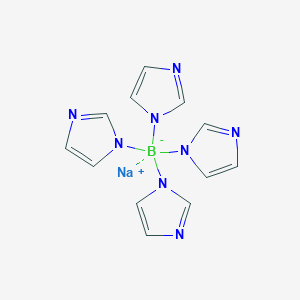
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)

